2-Pyridinamine-d4
Overview
Description
It is a stable isotope-labeled compound with the molecular formula C5H2D4N2 and a molecular weight of 98.14 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine-d4 involves the deuteration of 2-Pyridinamine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of deuterated solvents and catalysts to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and high-pressure systems to facilitate the exchange of hydrogen with deuterium .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form 2-piperidinamine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include pyridine N-oxides, 2-piperidinamine, and various substituted pyridines .
Scientific Research Applications
2-Pyridinamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Pyridinamine-d4 involves its interaction with specific molecular targets. For example, in carbon capture processes, it reacts with carbon dioxide to form carbamate intermediates. This reaction is facilitated by the presence of deuterium, which can influence the reaction kinetics and stability of the intermediates .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine: The non-deuterated form, with similar chemical properties but different isotopic composition.
4-Methyl-2-pyridinamine: A methyl-substituted analog with distinct reactivity.
2-Chloro-5-fluoronicotinic acid: A halogenated derivative with unique electronic properties.
Uniqueness
2-Pyridinamine-d4 is unique due to its deuterium content, which provides distinct advantages in spectroscopic studies and reaction mechanisms. The presence of deuterium can lead to differences in reaction rates and product distributions compared to non-deuterated analogs .
Properties
IUPAC Name |
3,4,5,6-tetradeuteriopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNLGPSRYBMBD-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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